Antimony(III) isopropoxide

Description

Significance of Antimony(III) Alkoxides in Synthetic Chemistry

Antimony(III) alkoxides are a class of compounds that serve as important reagents and building blocks in synthetic chemistry. Their utility stems from the reactive antimony-oxygen bond, which can readily undergo substitution and hydrolysis reactions. This reactivity allows for the synthesis of a wide range of other antimony-containing compounds. For instance, antimony(III) alkoxides are used as starting materials for preparing antimony(III) β-diketonates and carbamates through reactions with the corresponding β-diketone or other ligands. rsc.org Research has also been conducted on the synthesis of various organopnicogen(III) alkoxides and aryloxides, which are used to create new molecular structures and materials. ubbcluj.ro

Beyond their role as synthetic intermediates, antimony alkoxides are investigated for their potential in catalysis. Researchers have used antimony allyloxides to model and gain insight into the mechanisms of heterogeneous allylic oxidations, an important industrial process. wvu.edu The study of heteroleptic Sb(III)-phenolato complexes, derived from alkoxide precursors, contributes to the broader understanding of C–H bond activation, a fundamental transformation in organic synthesis. rsc.org The ability to create monomeric or dimeric antimony alkoxide structures by selecting bulky or less sterically hindered alkoxide groups also allows for fine-tuning the reactivity and structure of the resulting compounds. acs.org

Role of Antimony(III) Isopropoxide as a Precursor in Materials Science

This compound is a key precursor in materials science, particularly for the fabrication of antimony-based oxides through the sol-gel method. researchgate.netsci-hub.se The sol-gel process is a versatile wet-chemical technique used to produce solid materials from small molecules. vtt.fi It involves the controlled hydrolysis and condensation of metal alkoxide precursors in a solution to form a "sol" (a colloidal suspension) and then a "gel" (a solid three-dimensional network). vtt.fi this compound is well-suited for this process due to its solubility in common organic solvents and its controlled reactivity towards water.

One of the primary applications of this compound is the synthesis of antimony oxides, such as antimony trioxide (Sb₂O₃). researchgate.netwikipedia.org The hydrolysis of pure this compound, followed by thermal treatment (sintering), can yield microcrystalline antimony trioxide. researchgate.net This method offers a route to high-purity oxide materials. vtt.fi

Furthermore, this compound is crucial for creating doped metal oxides, most notably Antimony-Doped Tin Oxide (ATO). acs.orgresearchgate.net ATO is a transparent conducting oxide used in applications like solar cells, gas sensors, and heat mirrors. researchgate.net In the synthesis of ATO, this compound is mixed with a tin alkoxide precursor, such as tin(IV) isopropoxide, in a specific ratio. vtt.fiacs.org The liquid-phase processing ensures that the antimony dopant is mixed at a molecular level, leading to a homogeneous distribution within the final tin dioxide material. vtt.fi This homogeneity is critical for achieving the desired electrical and optical properties.

Table 1: Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Chemical Formula | C₉H₂₁O₃Sb | americanelements.comscbt.com |

| Linear Formula | Sb(OCH(CH₃)₂)₃ | americanelements.com |

| Molecular Weight | 299.02 g/mol | americanelements.comscbt.com |

| Appearance | Liquid | americanelements.com |

| Density | 1.307 g/mL at 25 °C | americanelements.comsigmaaldrich.com |

| Boiling Point | 53-54 °C at 0.25 mmHg | sigmaaldrich.com |

| CAS Number | 18770-47-3 | scbt.comalfachemic.com |

Overview of Current Research Trajectories for this compound

Current research on this compound is focused on expanding its utility by modifying its structure and exploring new applications in advanced materials and electronics. archivemarketresearch.comdataintelo.com One significant research trajectory involves the chemical modification of the precursor itself to create materials with enhanced or novel properties. For example, researchers have modified this compound with ligands like ketoximes or methacrylic acid. researchgate.netacs.org This modification alters the precursor's reactivity and can lead to new sol-gel pathways for producing binary oxides or directly photopatternable materials. researchgate.netacs.org The use of methacrylic acid-modified tin and antimony alkoxides has enabled the fabrication of antimony-doped tin dioxide thin films that can be patterned using UV light, a key process for creating electronic circuits. acs.orgresearchgate.net

Another area of active investigation is the use of antimony(III) alkoxides in supramolecular chemistry. Scientists have designed and synthesized antimony(III) alkoxide cages that can self-assemble into predictable 2D or 3D structures through strong secondary bonding interactions. acs.org This research opens up possibilities for designing complex, functional materials from the bottom up.

The development of new antimony-containing materials for energy applications is also a major focus. researchgate.net Materials derived from this compound precursors, such as antimony oxides (Sb₂O₃ and Sb₂O₄), are being explored as potential anode materials for high-performance lithium-ion and sodium-ion batteries. researchgate.net The ability to synthesize nanostructured materials like nanoparticles and nanowires using sol-gel methods with this precursor is crucial for improving the performance of these energy storage devices. researchgate.net

Table 2: Applications of this compound as a Material Precursor

| Target Material | Co-precursor(s) / Modifiers | Synthetic Method | Application Area | Source(s) |

|---|---|---|---|---|

| Antimony(III) Oxide (Sb₂O₃) | None | Sol-Gel | Catalysis, Flame Retardants | researchgate.net |

| Antimony Doped Tin Oxide (ATO) | Tin(IV) isopropoxide | Sol-Gel | Transparent Conductive Films, Sensors | vtt.fiacs.orgresearchgate.net |

| Photopatternable ATO Films | Tin(IV) isopropoxide, Methacrylic acid | Sol-Gel / Photolithography | Electronics, Patternable Coatings | acs.orgresearchgate.net |

| Binary Oxides (e.g., Sb₂O₃/Sb₂O₄ mixture) | Sodium isopropoxide (in bimetallic alkoxide) | Sol-Gel | Advanced Oxides | researchgate.net |

Structure

2D Structure

Properties

Molecular Formula |

C9H21O3Sb |

|---|---|

Molecular Weight |

299.02 g/mol |

IUPAC Name |

tripropan-2-yl stiborite |

InChI |

InChI=1S/3C3H7O.Sb/c3*1-3(2)4;/h3*3H,1-2H3;/q3*-1;+3 |

InChI Key |

HYPTXUAFIRUIRD-UHFFFAOYSA-N |

Canonical SMILES |

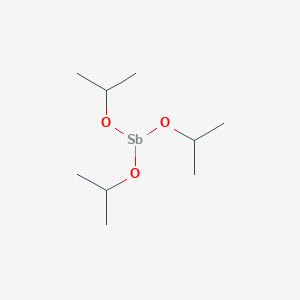

CC(C)O[Sb](OC(C)C)OC(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of Antimony Iii Isopropoxide

Established Synthetic Routes to Antimony(III) Isopropoxide

The preparation of this compound can be achieved through several chemical routes, starting from common antimony compounds. The choice of method often depends on the desired purity, scale, and available starting materials.

Synthesis from Antimony Trichloride and Isopropanol (B130326)

The most conventional method for synthesizing this compound involves the reaction of antimony(III) chloride (SbCl₃) with isopropyl alcohol. This reaction is an alcoholysis process where the chloride ligands on the antimony center are substituted by isopropoxide groups. A crucial aspect of this synthesis is the management of the hydrogen chloride (HCl) gas that is liberated as a byproduct.

To drive the reaction to completion and prevent reversal, the HCl is typically neutralized by introducing a base into the reaction mixture. Anhydrous ammonia (B1221849) is frequently employed for this purpose. The ammonia reacts with HCl to form solid ammonium (B1175870) chloride (NH₄Cl), which is insoluble in the common organic solvents used for the reaction (like benzene (B151609) or toluene) and can be easily removed by filtration.

This method requires anhydrous conditions, as this compound is sensitive to moisture. vulcanchem.com

Alternative Synthetic Approaches

Beyond the standard salt metathesis route, other methods have been developed for the synthesis of this compound and related alkoxides.

Transesterification: this compound can be prepared via transesterification from other antimony(III) alkoxides, such as antimony(III) ethoxide (Sb(OEt)₃). By reacting antimony(III) ethoxide with an excess of isopropanol, the ethoxide ligands are exchanged for isopropoxide ligands, with the more volatile ethanol (B145695) being removed by distillation to shift the equilibrium towards the product. This method is advantageous as precursors like Sb(OEt)₃ are liquids and can be easier to handle than the solid, hygroscopic SbCl₃. mdpi.com

From Antimony(III) Oxide: Another approach involves the direct reaction of antimony(III) oxide (Sb₂O₃) with isopropanol. This reaction is typically slower and may require heating and the azeotropic removal of water to proceed to completion. This method avoids the generation of corrosive HCl and halide impurities.

From Antimony(III) Acetate (B1210297): Antimony(III) acetate can also serve as a starting material. Its reaction with isopropanol would yield this compound and acetic acid. The removal of the acetic acid byproduct is necessary to isolate the desired product. google.com

Table 1: Overview of Synthetic Routes to this compound

| Starting Material | Reagents | Key Conditions | Byproduct | Reference(s) |

| Antimony(III) chloride | Isopropanol, Ammonia | Anhydrous solvent (e.g., benzene) | Ammonium chloride | vulcanchem.com |

| Antimony(III) ethoxide | Isopropanol | Excess isopropanol, distillation of ethanol | Ethanol | mdpi.com |

| Antimony(III) oxide | Isopropanol | Azeotropic removal of water | Water | |

| Antimony(III) acetate | Isopropanol | Removal of acetic acid | Acetic acid | google.com |

Ligand Exchange Reactions and Derivative Synthesis

This compound is a versatile precursor for creating a wide array of organoantimony compounds. The isopropoxide groups act as good leaving groups, facilitating reactions with various protic reagents like mercaptans, diols, and Schiff bases to form new Sb-S, Sb-O, and Sb-N bonds.

Reactions with N-Alkyl-2-mercaptoacetamides

The reaction between metal alkoxides and ligands containing thiol groups is a common route for the synthesis of metal-thiolate complexes. While specific studies detailing the reaction of this compound with N-alkyl-2-mercaptoacetamides ([RNHC(O)CH₂S]H) are not extensively documented in the provided sources, the reactivity can be inferred from analogous systems. For instance, diorganosilicon(IV) derivatives have been synthesized by reacting dimethylsilicon(IV) dichloride with the sodium salt of N-(alkyl)-2-mercaptoacetamides. researchgate.netresearchgate.net The general principle involves the reaction of the acidic proton of the thiol group with the alkoxide, leading to the elimination of isopropanol and the formation of an antimony-sulfur bond.

The expected reaction would proceed as follows, with the stoichiometry determining the degree of substitution: Sb(OPrⁱ)₃ + n RNHC(O)CH₂SH → [RNHC(O)CH₂S]ₙSb(OPrⁱ)₃₋ₙ + n ⁱPrOH

These reactions highlight the utility of mercaptoacetamide ligands in forming stable complexes with main group elements.

Formation of Heterocyclic Antimony(III) Compounds with Diols

This compound reacts with diols (glycols) to form heterocyclic compounds where the antimony atom is part of the ring structure. This is achieved through the elimination of two molecules of isopropanol. The reaction with a 1,2-diol like ethylene (B1197577) glycol, for example, results in the formation of a 2-isopropoxy-1,3,2-dioxastibolane ring.

Sb(OPrⁱ)₃ + HOCH₂CH₂OH → (CH₂O)₂Sb(OPrⁱ) + 2 ⁱPrOH

Research on related systems, such as the reaction of antimony(III) ethoxide with tridentate diethanolamine (B148213) derivatives (E(CH₂CH₂OH)₂, where E can be NMe, O, S, etc.), demonstrates the formation of stable chelate complexes. mdpi.com In these resulting structures, the antimony atom is coordinated by the two oxygen atoms and the central heteroatom of the ligand. mdpi.com A significant finding in the solid-state structures of these compounds is their tendency to form dimers, where an oxygen atom from a neighboring molecule coordinates to the antimony center, increasing its coordination number to five. mdpi.com This dimerization is driven by the coordinative unsaturation of the formally tetracoordinate antimony atom in the monomeric unit. mdpi.com

Table 2: Synthesis of Heterocyclic Antimony(III) Derivatives with Diols

| Antimony Precursor | Ligand Type | Product Structure | Key Feature | Reference(s) |

| Sb(OPrⁱ)₃ | 1,2-Diols (e.g., Ethylene Glycol) | 1,3,2-Dioxastibolane ring | Formation of a 5-membered heterocyclic ring | google.com |

| Sb(OEt)₃ | Diethanolamine derivatives | Chelate complex with tridentate O,E,O-ligand | Dimerization in the solid state leading to pentacoordination | mdpi.com |

Derivatization with Schiff Bases

Schiff bases, which contain an azomethine (-C=N-) group, are highly versatile ligands for forming stable complexes with metal ions. mdpi.com this compound readily reacts with bifunctional and trifunctional Schiff bases, which typically possess hydroxyl groups that can react with the isopropoxide ligands, eliminating isopropanol.

Studies have shown that reacting Sb(OPrⁱ)₃ with bifunctional tridentate Schiff bases (LH₂) in different molar ratios allows for the controlled synthesis of various derivatives. researchgate.netresearchgate.net For example:

A 1:1 molar ratio reaction yields derivatives of the type Sb(OPrⁱ)(L) , where one isopropoxy group remains bonded to the antimony center. researchgate.net

A 1:2 molar ratio reaction can produce mononuclear derivatives with the general formula Sb(L)(LH) , where one ligand is doubly deprotonated and the other is singly deprotonated. researchgate.net

A 2:3 molar ratio reaction has been shown to yield derivatives of the type Sb₂(L)₃ . researchgate.net

These mononuclear precursor derivatives, such as Sb(L)(LH), can be used further to synthesize heterodinuclear complexes. For instance, an equimolar reaction of Sb(L)(LH) with aluminum isopropoxide (Al(OPrⁱ)₃) yields heterodinuclear derivatives like Sb(L)Al(OPrⁱ)₂. researchgate.net These reactions demonstrate the utility of this compound as a building block for constructing complex, multi-metallic structures. The resulting compounds are typically characterized by elemental analysis, IR, and NMR spectroscopy to confirm their structures. researchgate.net

Table 3: Examples of Antimony(III) Derivatization with Schiff Bases

| Schiff Base Type (LH₂) | Molar Ratio (Sb(OPrⁱ)₃ : LH₂) | Product Formula | Reference(s) |

| Bifunctional tridentate (O-N-O donor) | 1:1 | Sb(OPrⁱ)(L) | researchgate.net |

| Bifunctional tridentate (O-N-O donor) | 2:3 | Sb₂(L)₃ | researchgate.net |

| OHC₆H₄CH=N(R)OH | 1:2 | Sb(L)(LH) | researchgate.net |

| Precursor: Sb(L)(LH) | Reagent: Al(OPrⁱ)₃ (1:1 ratio) | Sb(L)Al(OPrⁱ)₂ | researchgate.net |

Chemical Modification with Oximes for Controlled Hydrolysis

The reactivity of this compound can be tailored for specific applications, such as the formation of antimony oxides through sol-gel processes, by chemically modifying it with oximes. This modification is primarily aimed at controlling the hydrolysis and condensation rates, which are often too rapid with the parent alkoxide, leading to inhomogeneous materials. The reaction of this compound with various ketoximes results in the formation of monomeric, heteroleptic complexes. researchgate.netresearchgate.net

The general reaction involves the substitution of one or more isopropoxide groups with oximato groups. This is typically achieved by reacting this compound with a stoichiometric amount of the desired oxime in an anhydrous solvent like benzene or toluene. researchgate.netresearchgate.net The reaction proceeds with the elimination of isopropanol. The resulting oximato-modified antimony(III) alkoxides are more stable towards hydrolysis than the parent compound, allowing for a more controlled formation of antimony oxide materials like Sb₂O₃ (senarmonite) upon subsequent hydrolysis and sintering. researchgate.netresearchgate.net

The general formula for these modified complexes can be represented as [Sb(OPrⁱ)₃₋ₙ(ON=CR'R'')ₙ], where 'n' can be 1, 2, or 3. researchgate.net Research has demonstrated the synthesis of a variety of such compounds using different ketoximes, leading to new precursors for binary oxides. researchgate.netresearchgate.net

Table 1: Examples of Ketoxime-Modified this compound Complexes The following table is interactive. Click on the headers to sort the data.

| General Formula Type | R Group on Oxime | Substitution Level (n) | Reference |

|---|---|---|---|

| [Sb(OPrⁱ)₃₋ₙ{ON=C(CH₃)R}ₙ] | CH₃ (Acetone oxime) | 1, 2, 3 | researchgate.netresearchgate.net |

| [Sb(OPrⁱ)₃₋ₙ{ON=C(CH₃)R}ₙ] | 2-C₅H₄N (2-Pyridyl methyl ketoxime) | 1, 2, 3 | researchgate.netresearchgate.net |

| [Sb(OPrⁱ)₃₋ₙ{ON=C(CH₃)R}ₙ] | 2-C₄H₃O (2-Furyl methyl ketoxime) | 1, 2, 3 | researchgate.netresearchgate.net |

| [Sb(OPrⁱ)₃₋ₙ{ON=C(CH₃)R}ₙ] | 2-C₄H₃S (2-Thienyl methyl ketoxime) | 1, 2, 3 | researchgate.netresearchgate.net |

Synthesis of Other Novel Antimony(III) Alkoxide Complexes

This compound is a valuable precursor for the synthesis of a wide range of other novel antimony(III) complexes, including other alkoxides, mixed-metal alkoxides, and heteroleptic compounds. vtt.firesearchgate.net These synthetic routes expand the utility of antimony alkoxide chemistry into materials science and catalysis.

One common method is alcoholysis or transesterification , where this compound is reacted with a different alcohol (R'OH) to yield a new antimony alkoxide, Sb(OR')₃, and isopropanol. This equilibrium-driven reaction is often used to synthesize alkoxides of higher boiling point alcohols.

Another significant pathway is through electrochemical synthesis . Antimony(III) alkoxides can be synthesized by the electrochemical reaction of an alcohol at a sacrificial bismuth anode with an inert platinum cathode. researchgate.net This method has been used to prepare a variety of alkoxides and offers high current efficiencies. researchgate.net

This compound is also used to prepare mixed-metal alkoxide systems . For instance, it can be combined with tin(IV) isopropoxide in a solvent like 2-isopropoxyethanol (B94787) to create homogeneous precursor solutions for antimony-doped tin dioxide (ATO) thin films. vtt.firesearchgate.net Further reaction of these mixed alkoxide solutions with modifiers like methacrylic acid yields photo-reactive precursors suitable for fabricating patterned conductive coatings. vtt.firesearchgate.net

Furthermore, novel heteroleptic complexes can be synthesized. While many syntheses start from antimony halides for convenience, the reactivity is analogous to that of alkoxides. Salt-elimination reactions between SbCl₃ and sodium salts of functionalized ligands, such as amino-alkoxides, yield stable, monomeric antimony(III) complexes that are soluble in common organic solvents. acs.org These methods provide access to a diverse library of antimony compounds with tailored properties. acs.org

Table 2: Synthetic Routes to Novel Antimony(III) Complexes The following table is interactive. Click on the headers to sort the data.

| Complex Type | Synthetic Method | Precursors | Application/Significance | Reference |

|---|---|---|---|---|

| Other Antimony(III) Alkoxides (e.g., ethoxide, butoxide) | Transesterification | Sb(OPrⁱ)₃, Other Alcohols (e.g., EtOH, BuOH) | Precursor for other syntheses | |

| Various Antimony(III) Alkoxides | Electrochemical Synthesis | Sacrificial Antimony Anode, Alcohol | High-purity alkoxide synthesis | researchgate.net |

| Mixed Sn/Sb Alkoxides | Mixing of Alkoxides | Sb(OPrⁱ)₃, Tin(IV) isopropoxide | Precursor for Antimony-Doped Tin Oxide (ATO) films | vtt.firesearchgate.net |

| Heteroleptic Aminoalkoxide Complexes | Salt Elimination | SbCl₃, Sodium Aminoalkoxides | Volatile precursors for thin film deposition | acs.org |

| Heterobinuclear Ni/Sb Alkoxide | Reaction of Metal Alkoxides | Antimony and Nickel Alkoxides | Model compounds for mixed-metal oxides | acs.org |

Mechanistic Investigations of this compound Reactions

Understanding the reaction mechanisms of this compound is crucial for controlling its transformations into functional materials. The primary reaction pathways investigated are sol-gel processing and its role in catalysis.

The sol-gel mechanism is fundamental to the use of Sb(OPrⁱ)₃ as a precursor for antimony oxides. This process is initiated by hydrolysis, a nucleophilic substitution reaction where an alkoxide group is replaced by a hydroxyl group. vtt.fi

Step 1: Hydrolysis Sb(OR)₃ + H₂O → HO-Sb(OR)₂ + ROH

This is followed by two possible condensation reactions:

Oxolation: Reaction between a hydroxylated species and an alkoxide. (RO)₂Sb-OH + RO-Sb(OR)₂ → (RO)₂Sb-O-Sb(OR)₂ + ROH

Alcoxolation: Reaction between two hydroxylated species. (RO)₂Sb-OH + HO-Sb(OR)₂ → (RO)₂Sb-O-Sb(OR)₂ + H₂O

These condensation steps continue, building up an oxo-bridged network that ultimately forms a solid gel. vtt.fi The rate of these reactions is highly dependent on factors like water concentration, pH, and temperature. The modification with ligands like oximes, as discussed in section 2.2.4, serves to sterically hinder the antimony center, thus slowing these hydrolysis and condensation steps for better process control. researchgate.net

In catalysis , particularly in polyesterification reactions, antimony compounds derived from alkoxides act as Lewis acids. The mechanism for the transesterification step in polyethylene (B3416737) terephthalate (B1205515) (PET) synthesis involves the antimony catalyst activating the ester's carbonyl group. researchgate.net Computational studies on related metal alkoxide catalysts suggest a mechanism involving the coordination of a hydroxyl group from a diol or polymer chain end to the antimony center. This is followed by a nucleophilic attack on the carbonyl carbon of the ester, leading to the formation of a new ester bond and the elimination of a smaller alcohol molecule. researchgate.net Although Sb₂O₃ is often cited, the active catalytic species is believed to be an antimony alkoxide or glycolate (B3277807) formed in situ. researchgate.net

Mechanistic studies of the decomposition of related organoantimony compounds, such as antimony carboxylates, provide further insight. Techniques like mass spectrometry have been used to identify volatile byproducts (e.g., CO₂, benzene, phenol) during thermal or photo-decomposition. scispace.com These studies suggest that the initial step is often the cleavage of the antimony-oxygen bond, and the subsequent reaction pathways are influenced by the nature of the organic ligands. scispace.com Similar investigative approaches can be applied to understand the complex reactions of this compound in various applications.

Structural Elucidation and Coordination Chemistry of Antimony Iii Isopropoxide and Its Derivatives

Spectroscopic Characterization Techniques

The structural elucidation of antimony(III) isopropoxide and its derivatives relies heavily on a suite of spectroscopic techniques. These methods provide detailed information about the molecular framework, bonding environments, and the nature of the coordination sphere around the antimony center.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for characterizing diamagnetic antimony(III) alkoxides in solution. It provides insights into the number and connectivity of chemically distinct nuclei.

Proton NMR spectra of this compound and its derivatives are fundamental for confirming the presence and environment of the isopropoxy ligands. In the ¹H NMR spectrum of this compound, the protons of the isopropoxy groups typically exhibit two main signals: a septet for the methine proton (-CH) and a doublet for the methyl protons (-CH₃). The splitting pattern arises from the spin-spin coupling between the methine proton and the six equivalent methyl protons.

The chemical shifts for these protons can vary depending on the solvent and the presence of other ligands. For instance, in some derivatives, the methine proton signal may appear as a multiplet due to more complex coupling interactions. The integration of these signals provides a quantitative measure of the relative number of protons, confirming the stoichiometry of the ligands.

Table 1: Representative ¹H NMR Chemical Shift Data for this compound and Related Compounds

| Compound/Fragment | Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

| This compound | Methine (-CH) | ~4.0 - 5.0 | septet/multiplet |

| This compound | Methyl (-CH₃) | ~1.2 - 1.5 | doublet |

| Zirconium(IV) isopropoxide | Methine (-CH) | ~5.0 | multiplet |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. Data compiled from general knowledge of related compounds.

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the isopropoxy ligands. researchgate.net In a proton-decoupled ¹³C NMR spectrum of this compound, two distinct signals are expected for the two non-equivalent carbon atoms of the isopropoxide group: one for the methine carbon (-CH) and one for the methyl carbons (-CH₃). savemyexams.comlibretexts.org

The chemical shift of the methine carbon is typically observed further downfield compared to the methyl carbons due to the deshielding effect of the adjacent oxygen atom. libretexts.org The absence of complex splitting patterns in proton-decoupled spectra simplifies the analysis, making it a powerful tool for confirming the integrity of the alkoxide ligands upon reaction or modification. libretexts.org For some antimony(III) complexes, low solubility can hinder the acquisition of high-resolution ¹³C NMR spectra. researchgate.net

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Isopropoxide Ligands

| Carbon Type | Chemical Shift (δ, ppm) |

| Methine (-CH) | ~60 - 70 |

| Methyl (-CH₃) | ~25 - 30 |

Note: Chemical shifts are approximate and can vary based on the specific compound and solvent. Data compiled from general knowledge of related compounds.

For bimetallic complexes involving this compound and another metal, such as aluminum, multinuclear NMR spectroscopy becomes invaluable. For example, in the study of antimony-aluminum isopropoxide complexes, ²⁷Al NMR spectroscopy can provide direct information about the coordination environment of the aluminum atoms. The chemical shift and line width of the ²⁷Al NMR signal are sensitive to the symmetry and coordination number of the aluminum center, allowing for the characterization of species in solution.

Carbon-13 (¹³C) NMR Studies

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound and its derivatives. The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrational modes of the isopropoxide ligands and the antimony-oxygen bonds.

Key vibrational frequencies observed in the IR spectrum include:

C-H stretching: Bands in the region of 2850-3000 cm⁻¹ are attributed to the stretching vibrations of the C-H bonds in the methyl and methine groups of the isopropoxide ligands.

C-O stretching: A strong absorption band, typically found in the 950-1200 cm⁻¹ range, is characteristic of the C-O stretching vibration of the alkoxide group. In many metal alkoxides, this region can be complex, with multiple bands arising from coupled vibrations. For antimony alkoxides, the symmetric and antisymmetric E-OR stretching motions are dependent on the metal and are found in the range of 540-612 cm⁻¹. researchgate.net

Sb-O stretching: The vibrations corresponding to the antimony-oxygen bonds are found in the lower frequency region of the spectrum, typically between 400 and 600 cm⁻¹. These bands provide direct evidence for the formation of the antimony alkoxide. For trivalent antimony compounds, the Sb-O stretching vibrations generally occur at lower frequencies compared to their arsenic counterparts. researchgate.net

The presence of a broad band around 3400 cm⁻¹ would indicate the presence of hydroxyl groups, resulting from hydrolysis of the alkoxide. The absence of this band is often used to confirm the anhydrous nature of the sample.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) |

| ν(C-H) | 2850 - 3000 |

| ν(C-O) | 950 - 1200 |

| ν(Sb-O) | 400 - 600 |

Note: Frequencies are approximate and can be influenced by the physical state of the sample and the molecular structure.

Mass Spectrometry

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of ions, which can be used to determine the molecular weight and fragmentation pattern of this compound and its derivatives.

In the mass spectrum of this compound, the molecular ion peak [Sb(OPrⁱ)₃]⁺ may be observed, although it can be weak or absent depending on the ionization method used. A common feature in the mass spectra of metal alkoxides is the loss of successive alkoxide or alkyl groups. For trivalent antimony esters, the most intense ion is often [E(YR)₂]⁺, where E is Sb and YR is the isopropoxide group. researchgate.net

The fragmentation pattern can provide valuable structural information. For example, the observation of peaks corresponding to fragments such as [Sb(OPrⁱ)₂]⁺ and [Sb(OPrⁱ)]⁺ would support the proposed structure. In some cases, rearrangement reactions can lead to the formation of unexpected and intense ion peaks. researchgate.net For bimetallic or more complex derivatives, mass spectrometry can help to elucidate the composition and connectivity of the cluster. researchgate.net

Fast Atom Bombardment (FAB) Mass Spectrometry

X-ray Diffraction Studies

X-ray diffraction (XRD) is an indispensable technique for determining the crystal structure of solid materials. It is used to analyze both single crystals and polycrystalline powders, providing fundamental information about atomic arrangement, phase purity, and crystallinity.

Single Crystal X-ray Diffraction (SCXRD) provides the most precise and unambiguous determination of a molecule's three-dimensional structure in the solid state. mdpi.com This technique has been applied to various antimony(III) compounds, revealing detailed information about bond lengths, bond angles, and coordination geometries around the antimony center. researchgate.net For example, SCXRD was used to characterize an unusual monodentate antimony(III) complex, [(η¹-Ph₂SiNHAr)ArNSbCl₂], synthesized from an aminosilane (B1250345) ligand and antimony(III) chloride. researchgate.net While this is a derivative, the study highlights the power of SCXRD in elucidating the complex coordination chemistry of antimony(III). researchgate.net

The application of SCXRD is crucial for understanding the fundamental structure of this compound itself and how it might form oligomeric structures in the solid state, which is common for metal alkoxides. Although a specific SCXRD structure of the parent this compound is not detailed in the search results, the technique remains the definitive method for such structural elucidation. mdpi.comuni-giessen.de

Powder X-ray Diffraction (PXRD) is extensively used to characterize the crystalline materials derived from this compound, which often serves as a precursor in materials synthesis. americanpharmaceuticalreview.comarxiv.org A primary application is in the fabrication of antimony-doped tin dioxide (ATO) thin films, where this compound is the dopant source. acs.orgacs.org XRD patterns are used to determine the crystal structure and crystallite size of the resulting ATO films. acs.org

In these studies, it was found that the annealing process converts the precursor films into crystalline materials. acs.org Interestingly, in unexposed samples, XRD analysis revealed the presence of elemental antimony crystallites, with the intensity of these peaks increasing with higher antimony doping levels. acs.org This indicates a side reaction or decomposition pathway for the antimony precursor under certain conditions.

PXRD is also fundamental in characterizing other materials derived from antimony precursors, such as antimony sulfides (Sb₂S₃) and oxides (Sb₂O₃). researchgate.netresearchgate.net For example, XRD patterns of Sb₂S₃ thin films showed that crystallinity increased with deposition time. researchgate.net In the synthesis of Sb₂O₃ nanoparticles, XRD is used to identify the specific polymorph (e.g., valentinite) that is formed. researchgate.net The diffraction patterns provide a "fingerprint" of the material, confirming its phase and purity. americanpharmaceuticalreview.com

Table 2: Representative XRD Findings for Materials Derived from Antimony Precursors

| Precursor/System | Derived Material | XRD Findings |

| This compound in SnO₂ | Sb-doped SnO₂ | Revealed crystallization of tin dioxide and the presence of elemental antimony crystallites in some cases. acs.org |

| Antimony precursor | Sb₂S₃ | Confirmed orthorhombic crystalline structure in thin films. researchgate.net |

| SbCl₃ (related precursor) | Sb₂O₃ (valentinite) | Identified the single-phase valentinite polymorph. researchgate.net |

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical (oxidation) states of the atoms on the surface of a material (typically the top 10 nm). micro.org.auchemistryviews.org It is a non-destructive method applicable to both crystalline and amorphous solids. micro.org.au

XPS has been a key technique for analyzing thin films and powders derived from this compound. In the study of antimony-doped tin dioxide thin films, XPS was used to perform elemental analysis and investigate the distribution of the antimony dopant. acs.orgacs.org The measurements revealed that UV-induced polymerization of the precursor solution resulted in a more homogeneous distribution of antimony in the final doped films. acs.org Furthermore, XPS analysis confirmed that metallic antimony was not detected on the thin film surfaces, even when bulk XRD showed the presence of elemental antimony crystallites, highlighting the surface-specific nature of XPS. acs.org

In studies of uranium-antimony mixed oxides, XPS was used to determine the oxidation states of the metals. rsc.org By comparing the binding energies in the mixed oxides to those in pure reference oxides (like Sb₂O₃, Sb₂O₅, and β-Sb₂O₄), it was concluded that antimony was in the +5 oxidation state. rsc.org This type of analysis is crucial for understanding the electronic structure and catalytic properties of materials derived from this compound, as the precursor's oxidation state can change during processing.

XPS is also employed to confirm the purity of derived materials, such as antimony sulfide (B99878) nanoparticles, by detecting the characteristic peaks of the constituent elements and the absence of impurities on the surface. researchgate.net

Table 3: Summary of XPS Applications for Materials Derived from this compound

| Derived Material | Information Obtained from XPS | Key Findings |

| Sb-doped SnO₂ | Elemental composition, Sb distribution, Sb oxidation state | UV treatment improved Sb homogeneity; surface was free of metallic Sb. acs.org |

| Antimony Sulfide (Sb₂S₃) | Phase purity, elemental composition | Confirmed the absence of surface impurities. researchgate.net |

| Uranium-Antimony Oxides | Oxidation states of U and Sb | Supported the presence of Sb(V) in the mixed oxide catalysts. rsc.org |

Single Crystal X-ray Diffraction

Atomic Force Microscopy (AFM) for Surface Morphology

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a sample's surface. mdpi.com It is a powerful tool for characterizing the surface morphology of materials at the nanoscale, making it well-suited for studying thin films and coatings derived from this compound. mdpi.compressbooks.pub The operation of AFM is based on scanning a sharp tip, mounted on a flexible cantilever, across the sample surface. nih.gov The forces between the tip and the sample cause the cantilever to deflect, and this deflection is measured to create a topographical map. pressbooks.pub

In the context of materials derived from this compound, such as antimony oxide (Sb₂O₃) thin films, AFM can be employed to investigate several key surface characteristics. These include surface roughness, grain size, and the presence of any surface defects. The ability to image surfaces in various environments, including air and liquid, allows for the in-situ study of film growth and surface modifications. nih.gov

For instance, in the fabrication of semiconductor devices or catalysts where antimony compounds are utilized, the surface morphology plays a critical role in device performance and catalytic activity. AFM can provide detailed insights into how processing parameters, such as annealing temperature or deposition rate, affect the final surface structure of the thin films. pstc.org By analyzing the AFM data, researchers can correlate the surface morphology with the material's functional properties.

Thermogravimetric Analysis (TGA) for Volatility and Thermal Stability

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. 6-napse.com This method is highly valuable for determining the thermal stability and volatility of compounds like this compound. celignis.com The TGA instrument continuously records the mass of the sample as it is heated, cooled, or held at a constant temperature. eltra.com

The resulting TGA curve plots mass loss against temperature. For this compound, this analysis can reveal several important thermal events:

Volatility: A significant mass loss at a relatively low temperature would indicate the volatilization of the compound. This is a crucial parameter for its use as a precursor in chemical vapor deposition (CVD) or atomic layer deposition (ALD) processes, where a volatile precursor is required.

Decomposition: The temperature at which the compound begins to decompose can be identified by a sharp decrease in mass. 6-napse.com This provides information about its thermal stability. For example, the thermal degradation of related antimony compounds, like antimony(III) oxide (Sb₂O₃), has been studied using TGA, showing oxidation in air and volatilization at higher temperatures in inert atmospheres. ias.ac.in

Residue Analysis: The amount of residue remaining at the end of the analysis provides information about the composition of the non-volatile decomposition products. For instance, in an inert atmosphere, the residue might be metallic antimony, while in an oxidative atmosphere, it would likely be an antimony oxide. eltra.com

The information obtained from TGA is critical for optimizing process conditions for the synthesis of antimony-containing materials from this compound.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. infinitiaresearch.com Both the sample and reference are maintained at nearly the same temperature throughout the experiment. qualitest.ae DSC is used to study thermal transitions, which are changes in physical properties of a substance as a function of temperature. nih.gov

For this compound and its derivatives, DSC can identify and quantify various thermal events, including:

Melting Point: An endothermic peak on the DSC curve indicates the melting of the compound, where heat is absorbed by the sample to transition from a solid to a liquid state. netzsch.com

Crystallization: An exothermic peak represents crystallization, where heat is released as the material solidifies from a molten or amorphous state into a crystalline structure. netzsch.com

Glass Transition: A step-like change in the baseline of the DSC thermogram indicates a glass transition, which is characteristic of amorphous materials transitioning from a hard, glassy state to a more rubbery state. torontech.com

The data from DSC analysis provides valuable information on the phase behavior and thermal properties of this compound. infinitiaresearch.com This knowledge is essential for material processing and for understanding the physical state of the compound under different thermal conditions.

Molecular and Crystal Structures of this compound Complexes

Coordination Geometries of Antimony(III) Centers

The coordination geometry of the antimony(III) center in its complexes is largely influenced by the presence of a stereochemically active lone pair of electrons. This lone pair occupies space in the coordination sphere and leads to geometries that deviate from the ideal polyhedra predicted by VSEPR theory for complexes without such lone pairs.

Distorted Pyramidal Geometries

In many Antimony(III) complexes, the central antimony atom exhibits a distorted pyramidal geometry. This is a common coordination environment for Sb(III) when coordinated to three other atoms or ligands. The distortion from a regular trigonal pyramidal geometry arises from the steric and electronic effects of the ligands and the influence of the lone pair of electrons.

For instance, in the molecule of tris(O-cyclohexyl dithiocarbonato-κS)antimony(III), the antimony(III) ion is coordinated by the sulfur atoms of three O-alkyl xanthate groups, resulting in a distorted trigonal-pyramidal coordination. science.gov In some cases, the geometry can be described as a distorted square pyramid, especially in five-coordinate complexes. science.govrsc.org The degree of distortion can be influenced by factors such as the bite angle of chelating ligands and intermolecular interactions within the crystal lattice.

Octahedral and Psi-Monocapped Octahedral Geometries

While less common than pyramidal geometries, Antimony(III) can also adopt six-coordinate or pseudo-seven-coordinate geometries. In some complexes, particularly with chelating ligands, the antimony atom can be found in a distorted octahedral environment. science.govwikipedia.org This geometry involves the antimony atom bonded to six ligand atoms. The distortion from a perfect octahedron is often attributed to the influence of the lone pair of electrons, which may be stereochemically active to varying degrees.

Trigonal Bipyramidal Geometries

A five-coordinate state is common for antimony(III) compounds, frequently resulting in a distorted trigonal bipyramidal (TBP) geometry. In this arrangement, the stereochemically active lone pair typically occupies one of the equatorial positions, causing significant deviations from the ideal TBP angles of 120° (equatorial-equatorial) and 90° (axial-equatorial).

Numerous antimony(III) derivatives have been shown to adopt this structural motif. For instance, the antimony(III) complex with ethylenediaminetetraacetic acid (EDTA), [Sb(Hedta)]·2H₂O, features a five-coordinated Sb(III) ion bound to two nitrogen atoms and three carboxylate oxygen atoms, resulting in a distorted trigonal bipyramidal configuration. nih.gov Similarly, heteroleptic derivatives containing both oxime and dithiocarbamate (B8719985) ligands have been proposed to exhibit a distorted trigonal bipyramidal geometry around the central antimony atom. tandfonline.com

In the crystal structure of an antimony(III) dithiocarbamate complex, the five-coordinated antimony atom displays a clear, albeit distorted, trigonal bipyramidal geometry. sci-hub.se The equatorial plane is occupied by three sulfur atoms, while a bromine atom and another sulfur atom reside in the axial positions. The sum of the equatorial angles is significantly less than the ideal 360°, and the axial-Sb-axial angle is compressed to 150.27(6)°, highlighting the steric influence of the lone pair. sci-hub.se Another example is found in a unique heterobimetallic lithium/antimony(III) amide complex, where the antimony atom's coordination is described as pseudotrigonal bipyramidal, with two nitrogen atoms defining the axial positions. acs.orgacs.org

| Parameter | Value | Reference Compound |

| Geometry | Distorted Trigonal Bipyramidal | Antimony(III) dithiocarbamate complex |

| Axial-Sb-Axial Angle | 150.27(6)° | sci-hub.se |

| Equatorial Bond Angles | 89.32(8)°, 66.17(7)°, 139.75(7)° | sci-hub.se |

| Axial Ligands | Br, S | sci-hub.se |

| Equatorial Ligands | S, S, S (and lone pair) | sci-hub.se |

Pentagonal Bipyramidal Geometries

While less common than trigonal bipyramidal or octahedral geometries, higher coordination numbers for antimony(III) can be achieved. Certain homoleptic antimony(III) complexes have been found to exhibit a highly distorted pentagonal bipyramidal geometry. nih.govacs.org

In one such derivative, the coordination polyhedron around the antimony atom is defined by seven coordinating atoms plus the lone pair. nih.govacs.org The structure is described with two oxygen atoms occupying the axial positions, while four oxygen atoms and the lone pair of electrons reside in the equatorial plane. nih.govacs.org The significant distortion from an ideal geometry is evident from the bond angles. The axial O-Sb-O angle is compressed to approximately 150.2°, far from the ideal 180°. acs.org The angles within the equatorial plane are also highly varied, a direct consequence of accommodating the repulsive effect of the lone pair. nih.govacs.org Density Functional Theory (DFT) calculations have supported the experimental findings from single-crystal X-ray diffraction, confirming the highly distorted pentagonal bipyramidal geometry as the stable conformation for these complexes. nih.govacs.org

| Parameter | Value (Experimental) | Value (Calculated) | Reference Compound |

| Geometry | Highly Distorted Pentagonal Bipyramidal | Highly Distorted Pentagonal Bipyramidal | Homoleptic Antimony(III) Complex |

| Axial O-Sb-O Angle | 150.18(5)° | 146.45° | nih.govacs.org |

| Equatorial O-Sb-O Angles | 66.07(5)° to 85.23(6)° | N/A | nih.govacs.org |

| Axial Ligands | O, O | O, O | nih.govacs.org |

| Equatorial Ligands | O, O, O, O (and lone pair) | O, O, O, O (and lone pair) | nih.govacs.org |

Investigation of Secondary Bonding Interactions

Secondary bonding interactions, particularly pnictogen bonds, play a crucial role in the structural chemistry of antimony(III) alkoxides. A pnictogen bond is a net attractive interaction between an electrophilic region on a covalently bound pnictogen atom, such as antimony, and a nucleophilic region on an adjacent molecule. nih.govmdpi.com These interactions, though weaker than covalent bonds, are highly directional and significantly influence the self-assembly of molecules into larger supramolecular structures. nih.gov

In the context of antimony(III) alkoxides, the antimony atom acts as the pnictogen bond donor. The polar Sb-O bonds create an electrophilic region on the antimony atom opposite to these primary bonds. rsc.org This electrophilic site can then interact with a nucleophile, such as an oxygen atom from a neighboring alkoxide molecule.

Research on antimony(III) alkoxide cages has demonstrated the power of these interactions. These cage structures can engage in up to three independent pnictogen bonds, leading to the formation of complex, self-assembled architectures like reversed bilayer vesicles in solution. nih.gov The ability of antimony to form multiple, strong pnictogen bonds is attributed to a favorable balance between the partial positive charge on the antimony atom and the energy of its lone pair. rsc.org This balance allows antimony cages to achieve triple pnictogen bonding, a feature not observed with lighter pnictogen analogues like arsenic, which tends to form only a single, weaker pnictogen bond in similar alkoxide cage structures. rsc.org These secondary interactions are therefore a key design element in controlling the assembly of antimony(III) alkoxides into predictable 2D and 3D structures. google.com.my

Isomerism in Solution State

The behavior of antimony(III) compounds in solution can be complex, often involving dynamic equilibria between different isomers or fluxional processes. While specific studies on the isomerism of simple this compound in solution are not extensively detailed in the literature, the behavior of related compounds provides significant insight into the potential processes at play.

For many metal alkoxides, isomerism is a well-known phenomenon. For example, related aluminum isopropoxide derivatives are known to exhibit isomerism between meso and d,l forms in solution, as well as restricted rotation of bridging isopropoxide groups at low temperatures, which can be observed by dynamic NMR spectroscopy. researchgate.net

For antimony(III) derivatives, lability and fluxionality in solution are common. Phosphine (B1218219) complexes of antimony(III) halides are known to be labile, undergoing rapid phosphine exchange in solution. researchgate.net Studies on antimonial drugs containing chiral diolate ligands suggest that while a specific conformational isomer (λ or δ) may be preferred in the solid-state crystal structure, these isomers likely interconvert in solution. rsc.org This indicates a low energy barrier for conformational change. Furthermore, some organometallic antimony(III) complexes are described as being fluxional in solution, showing averaged signals in their NMR spectra at room temperature due to rapid intramolecular exchange processes. vanderbilt.eduliverpool.ac.uk These examples collectively suggest that this compound in solution is unlikely to be a single, static species but rather exists in a dynamic state, potentially involving the rapid exchange of terminal and bridging isopropoxide groups or the interconversion between different oligomeric forms.

Applications of Antimony Iii Isopropoxide in Advanced Materials Fabrication

Precursor Chemistry for Thin Film Deposition

The chemistry of antimony(III) isopropoxide is central to its role as a precursor for depositing antimony-containing thin films. These films, including oxides and doped materials, have applications in gas sensors, transistors, and transparent conductive coatings. acs.orgrsc.org The deposition process relies on the precursor's ability to be transported in a vapor phase to a substrate surface where it reacts, often with an oxygen source like water or ozone, to form the desired material. azonano.com

In CVD, a volatile precursor is introduced into a reactor chamber where it decomposes on a heated substrate to form a solid thin film. azonano.communi.cz The properties of the precursor, such as its volatility and decomposition temperature, are critical for a successful and reproducible CVD process. muni.czharvard.edu

A key requirement for a CVD precursor is sufficient volatility to allow for consistent transport to the substrate. acs.orgmuni.cz While metal alkoxides like this compound are used, research has also focused on developing new antimony precursors with enhanced properties. nih.gov The ideal precursor should have a low melting point, high vapor pressure, and good thermal stability. acs.org

For comparison, antimony(III) ethoxide, a closely related alkoxide, requires a temperature of 95°C to reach a vapor pressure of 1 Torr. acs.org In contrast, newly synthesized antimony(III) carboxamide complexes have been shown to be significantly more volatile, with some reaching 1 Torr at temperatures as low as 45°C. acs.orgnih.gov This drive to develop more volatile precursors is aimed at lowering the deposition temperatures required in CVD processes, which can prevent damage to sensitive substrates and reduce energy consumption. azonano.com

Table 1: Volatility of Various Antimony Precursors A comparison of the temperature required to reach a vapor pressure of 1 Torr for different antimony compounds used in deposition processes.

| Precursor Compound | Chemical Formula | Temperature for 1 Torr Vapor Pressure (°C) | Reference |

|---|---|---|---|

| Antimony(III) ethoxide | Sb(OCH₂CH₃)₃ | 95 | acs.org |

| Antimony(III) chloride | SbCl₃ | 50 | acs.org |

| Tris(dimethylamido)antimony(III) | Sb[N(CH₃)₂]₃ | 30 | acs.org |

| Sb(epa)₃ (a novel carboxamide) | C₁₅H₃₀N₃O₆Sb | 58 | nih.gov |

| Sb(edpa)₃ (a novel carboxamide) | C₂₁H₄₂N₃O₆Sb | 45 | nih.gov |

This compound can be used as a precursor to deposit antimony oxide (Sb₂O₃) thin films. Antimony trioxide is a material of interest due to its high refractive index, wide bandgap (>3.4 eV), and excellent electrical properties, making it suitable for gas sensors and UV-region dielectric mirrors. acs.orgnih.gov In a typical CVD process, the antimony precursor is vaporized and reacts with an oxidizing agent on the substrate surface. While much recent research has focused on newer, more volatile antimony precursors like carbamates to deposit Sb₂O₃, the fundamental process demonstrates the utility of antimony(III) compounds in fabricating these oxide films. nih.gov

A significant application of this compound is in the creation of antimony-doped tin dioxide (ATO) thin films. acs.orgresearchgate.net ATO is a transparent conducting oxide used in applications like solar cells and touch screens. rsc.orgresearchgate.net In this process, this compound is used as the dopant precursor alongside a primary tin precursor, such as tin(IV) isopropoxide. acs.orgresearchgate.net The two precursors are dissolved, often in a solvent like 2-isopropoxyethanol (B94787), and then deposited onto a substrate via techniques like spin-coating, followed by thermal treatment to form the crystalline ATO film. acs.org

Research has shown that the level of antimony doping significantly affects the film's electrical properties. One study using an aerosol-assisted CVD method found that a 4 at% antimony doping level yielded the lowest resistivity of 4.7 × 10⁻⁴ Ω cm, primarily due to a high charge carrier density. rsc.org Further studies using this compound have explored how processing conditions, such as UV irradiation of the precursor film, can increase the final conductivity by promoting a more homogeneous distribution of antimony dopants and increasing the crystal size of the tin dioxide. acs.orgresearchgate.net

Table 2: Research Findings on Antimony-Doped Tin Dioxide (ATO) Films A summary of fabrication methods and resulting properties for ATO thin films using antimony precursors.

| Precursors Used | Fabrication Method | Key Finding | Reference |

|---|---|---|---|

| This compound, Tin(IV) isopropoxide (modified with methacrylic acid) | Spin-coating, UV photopatterning | UV irradiation of the precursor film increased the crystal size and led to a more homogeneous antimony distribution, increasing conductivity. | acs.orgacs.org |

| This compound, Tin(IV) isopropoxide | Spin-coating | Demonstrated the fabrication of directly photopatternable, transparent, and conductive ATO films. | researchgate.net |

| Antimony(III) chloride, Tin(II) chloride | Aerosol Assisted CVD (AACVD) | Achieved a minimum resistivity of 4.7 × 10⁻⁴ Ω cm at a 4 at% Sb doping level. | rsc.org |

| Antimony(III) chloride, Tin(II) chloride | Mist CVD | Achieved low resistivity (6.58 × 10⁻⁴ Ω cm) and high transmittance (90%) by optimizing supporting solutions (H₂O, HNO₃, HCl). | nih.govsemanticscholar.org |

Atomic Layer Deposition (ALD) is a thin-film deposition technique that offers precise, atomic-level control over film thickness and conformality. acs.org The process involves sequential, self-limiting surface reactions of precursors. nih.govresearchgate.net

The requirements for ALD precursors are even more stringent than for CVD. acs.org In addition to volatility and thermal stability, precursors must exhibit self-limiting reactivity with the substrate surface. acs.org While this compound and other alkoxides can be considered for ALD, significant research has been dedicated to designing novel antimony(III) precursors specifically for this purpose. acs.orgnih.gov

For instance, studies have explored the use of tris(dimethylamido)antimony(III) (Sb(NMe₂)₃) with ozone or hydrogen peroxide to deposit antimony oxide films via ALD. nih.govresearchgate.net More recently, novel antimony(III) carboxamide complexes have been synthesized and characterized as promising ALD precursors. acs.orgnih.gov These compounds were designed to have improved physicochemical properties, such as high volatility and low nonvolatile residues (as low as 0.16% at 500 °C for one complex), making them highly suitable for the precise, clean nature of ALD processes. acs.orgnih.gov The development of these tailored molecules is crucial for advancing the deposition of high-quality antimony-based thin films for next-generation electronics. nih.gov

Design of Specific Antimony(III) Precursors for ALD

Sol-Gel Processing

The sol-gel technique is a versatile wet-chemical method used to produce solid materials from small molecules. It involves the conversion of a molecular precursor solution (the "sol") into an integrated network (the "gel") of either discrete particles or network polymers. vtt.fi this compound is a commonly used precursor in sol-gel chemistry for synthesizing antimony-containing materials.

This compound serves as a direct precursor for the synthesis of antimony oxides via the sol-gel method. The hydrolysis of pure this compound, followed by a sintering process at 500 °C, results in the formation of microcrystallites of antimony(III) oxide, specifically the senarmontite phase of Sb₂O₃. researchgate.net When a bimetallic alkoxide precursor, such as [NaSb(OPri)₄], is used under similar sol-gel conditions, the resulting product is a mixture of the binary oxides Sb₂O₃ and α-Sb₂O₄. researchgate.net

This compound is frequently integrated into multi-component systems to create functional materials, most notably antimony-doped tin dioxide (ATO). vtt.fiacs.org Tin dioxide is a wide-bandgap n-type semiconductor, and doping it with antimony significantly enhances its electrical conductivity. researchgate.net In a typical sol-gel process, this compound is mixed with a tin precursor, such as tin(IV) isopropoxide, in an appropriate solvent like 2-isopropoxyethanol. vtt.fi The controlled hydrolysis and condensation of this mixed alkoxide solution allows for the incorporation of antimony atoms directly into the tin dioxide lattice at a molecular level, ensuring a homogeneous distribution of the dopant throughout the material. vtt.fiacs.org The final material is typically achieved after a thermal annealing step to crystallize the oxide network. acs.org

A significant advancement in sol-gel technology is the creation of directly photopatternable films, which eliminates the need for traditional photoresist-based lithography. vtt.fiacs.org this compound is utilized in these systems, again typically in conjunction with a tin alkoxide for producing conductive ATO films. acs.orgacs.org To achieve photopatternability, the precursor solution is chemically modified with a ligand containing a photopolymerizable group, such as methacrylic acid. vtt.fiacs.orgacs.org

During processing, a thin film is deposited from this modified sol-gel solution via spin-coating. acs.orgresearchgate.net The film is then exposed to UV radiation through a contact mask. acs.orgresearchgate.net The UV light induces polymerization of the methacrylic groups, rendering the exposed areas insoluble in a developer solvent, such as 2-propanol. acs.org After the unexposed regions are washed away, the patterned film is thermally treated to remove the organic components and crystallize the inorganic ATO network, resulting in a conductive, patterned thin film. acs.orgresearchgate.net Research has shown that this UV-induced polymerization can also lead to a more homogeneous distribution of antimony within the film and increase the crystal size, which correlates with a significant increase in electrical conductivity. acs.orgacs.org

Integration into Multi-component Sol-Gel Systems (e.g., Tin Dioxide)

Role as a Doping Agent in Semiconductor Materials

Doping is the intentional introduction of impurities into a pure semiconductor to modify its electrical properties. poriyaan.iniitk.ac.in Antimony is a common dopant used to create n-type semiconductors. poriyaan.innanorh.com

Electrical Property Modulation in Semiconductor Matrices

When antimony is introduced into a semiconductor matrix, such as silicon or tin dioxide, it acts as a donor impurity. poriyaan.iniitk.ac.in As a Group 15 element, an antimony atom has five valence electrons. When it substitutes a Group 14 atom (like tin) in the crystal lattice, four of its valence electrons form covalent bonds with neighboring atoms, while the fifth electron is loosely bound and can be easily excited into the conduction band. poriyaan.in This process donates free electrons to the semiconductor, significantly increasing the concentration of negative charge carriers. poriyaan.innanorh.com

The use of this compound in sol-gel processes for creating antimony-doped tin dioxide (ATO) is a prime example of this modulation. The electrical conductivity of the resulting ATO films is directly influenced by the antimony doping level. Studies on sol-gel derived ATO films have demonstrated that controlling the concentration of this compound in the precursor solution allows for the tuning of the material's electrical properties. For instance, UV-photopatterned single-layered films have achieved conductivities around 15-20 S/cm. vtt.fi Furthermore, UV irradiation of these films has been found to increase conductivity by as much as 1500%, an effect attributed to an increase in the crystal size of the material. acs.org

Table 1: Research Findings on Antimony-Doped Tin Dioxide (ATO) Films from Sol-Gel Processing

| Precursor System | Modification/Process | Key Finding | Resulting Property | Citation |

| Tin(IV) isopropoxide & this compound | Methacrylic acid modification for UV photopatterning | UV irradiation lowers crystallization temperature and increases crystal size in lightly doped samples. | Increased crystal size correlates with up to a 1500% increase in conductivity. | acs.org, acs.org |

| Tin(IV) isopropoxide & this compound | Methacrylic acid modification for UV photopatterning | UV-induced polymerization results in a more homogeneous antimony dopant distribution. | Improved material homogeneity. | acs.org, acs.org |

| Tin alkoxide & this compound | Benzoylacetone modification | Crack-free, good-quality films were obtained with a specific molar ratio of modifier to alkoxide. | Highest conductivity achieved was 20 S/cm. | researchgate.net |

| Tin alkoxide & this compound | Single-layer sol-gel coating | Directly UV-photopatternable coatings were realized. | Transmission >80% at visible wavelengths; max conductivity ~15 S/cm. | vtt.fi |

Optical Property Modulation in Semiconductor Matrices

This compound is extensively utilized as a dopant precursor to modify the optical and electrical properties of semiconductor thin films, particularly transparent conducting oxides (TCOs) such as antimony-doped tin dioxide (ATO). acs.orgacs.org The integration of antimony into the tin dioxide lattice introduces free charge carriers, which significantly enhances electrical conductivity while maintaining high transparency in the visible spectrum. yu-electronics.comacs.org

A common method for this application is the sol-gel technique. acs.org In a typical process, this compound is mixed in a controlled molar ratio with a tin alkoxide precursor, such as tin(IV) isopropoxide, in a suitable solvent like 2-isopropoxyethanol. acs.org The solution can be further modified with agents like methacrylic acid, which reduces the reactivity of the metal alkoxides towards water and allows for direct photopatterning. acs.orgacs.org The resulting liquid precursor is deposited onto a substrate via spin-coating to form a uniform thin film. acs.org

Subsequent thermal treatment, or annealing, converts the organometallic film into a crystalline, conductive, and transparent antimony-doped tin dioxide film. acs.org Research has shown that the properties of the resulting film are highly dependent on the doping concentration and processing conditions. For instance, UV irradiation of the precursor film before thermal treatment can lower the crystallization temperature, increase the crystal size, and lead to a more homogeneous distribution of antimony dopants. acs.orgresearchgate.net This process has been shown to increase the film's conductivity by as much as 1500%. acs.orgresearchgate.net The resulting single-layered coatings can achieve transmission values over 80% at visible wavelengths and electrical conductivities around 15 S/cm. vtt.fi This tunability of optical and electrical properties makes this compound an essential component in the fabrication of optoelectronic devices like solar cells, photodetectors, and transparent electrodes for displays. sigmaaldrich.com

| Property | Effect of Antimony Doping (via Sb(OCH(CH3)2)3) | Research Finding |

| Crystallization Temperature | Lowered by prior UV irradiation of precursor film. acs.orgresearchgate.net | UV treatment facilitates easier conversion to the crystalline state. acs.org |

| Crystal Size | Increased in pure or slightly doped samples after UV irradiation. acs.orgresearchgate.net | Leads to improved film quality and conductivity. acs.org |

| Dopant Distribution | More homogeneous distribution achieved with UV irradiation. acs.orgresearchgate.net | Ensures uniform electrical and optical properties across the film. researchgate.net |

| Electrical Conductivity | Significantly increased; up to a 1500% increase observed. acs.orgresearchgate.net | Doping introduces free carriers into the SnO2 lattice. acs.org |

| Optical Transparency | High transparency (>80%) in the visible range is maintained. vtt.fi | Films are suitable for transparent conductive oxide applications. yu-electronics.com |

Synthesis of Antimony-Based Nanomaterials and Nanostructures

This compound is a valuable precursor for the bottom-up synthesis of antimony-based nanomaterials, including nanoparticles and more complex nanostructures. vulcanchem.com Its chemical properties allow for precise control over the nucleation and growth processes that define the size, shape, and crystallinity of the final nanoproducts. These nanomaterials are of great interest for applications in catalysis, energy storage, and electronics. sigmaaldrich.com

The controlled synthesis of antimony-based nanoparticles, such as antimony trioxide (Sb₂O₃), can be achieved using this compound through wet-chemical methods like the sol-gel process. researchgate.net In this method, the alkoxide precursor undergoes hydrolysis and condensation reactions in a controlled manner.

The general steps for nanoparticle synthesis via the sol-gel route using this compound are as follows:

Dissolution : this compound is dissolved in a suitable alcohol solvent.

Hydrolysis : A controlled amount of water, often mixed with a catalyst (acid or base), is added to the solution. This initiates the hydrolysis of the isopropoxide groups, replacing them with hydroxyl (-OH) groups.

Condensation : The resulting hydroxylated antimony species undergo condensation reactions, forming Sb-O-Sb bridges and releasing water or alcohol. This leads to the formation of a 'sol,' which is a stable colloidal suspension of small nanoparticles.

Growth and Aging : Over time, the nanoparticles in the sol grow. This 'aging' step can be controlled by adjusting temperature, pH, and precursor concentration to achieve the desired particle size.

Isolation : The nanoparticles are then isolated from the solution by centrifugation, followed by washing and drying. nih.gov

By carefully managing reaction parameters, it is possible to synthesize antimony oxide nanoparticles with specific sizes, typically in the range of 2 to 80 nm. researchgate.netresearchgate.net For example, antimony trioxide nanoparticles with a cubic crystal structure have been synthesized using various chemical methods. researchgate.net The size and morphology of these nanoparticles are crucial for their application; for instance, in plastics, smaller particles impart whiter color and higher opacity. nih.gov

| Parameter | Role in Nanoparticle Synthesis | Typical Control Range/Method |

| Precursor Concentration | Influences nucleation density and final particle size. | Varies based on desired particle size and yield. |

| Solvent | Affects precursor solubility and reaction kinetics. | Alcohols (e.g., isopropanol (B130326), ethanol). acs.orgnih.gov |

| Water-to-Alkoxide Ratio | Controls the rate of hydrolysis and condensation. | Stoichiometric or sub-stoichiometric ratios. |

| pH (Catalyst) | Catalyzes hydrolysis and condensation reactions. | Acidic or basic catalysts are used to control reaction rates. |

| Temperature | Affects reaction kinetics and crystal growth. | Typically ranges from room temperature to 120°C. researchgate.net |

Beyond spherical nanoparticles, this compound can be employed as a precursor to fabricate more complex antimony-based nanostructures such as nanorods, nanowires, and nanobelts. researchgate.net These anisotropic structures often exhibit unique properties compared to their nanoparticle counterparts due to their high aspect ratios and distinct crystallographic facets.

Techniques for fabricating these nanostructures include:

Template-Assisted Synthesis : This method involves using a porous membrane or a surfactant-based template (like cetyltrimethylammonium bromide, CTAB) to direct the growth of the nanostructure. researchgate.net The precursor solution containing this compound fills the pores of the template, and subsequent hydrolysis and condensation reactions occur within these confined spaces, leading to the formation of nanorods or nanowires.

Hydrothermal/Solvothermal Synthesis : In this approach, the precursor solution is heated in a sealed vessel (autoclave). nih.gov The elevated temperature and pressure facilitate the crystallization and anisotropic growth of nanostructures. By controlling the solvent, temperature, and reaction time, different morphologies like nanorods or nanobelts can be selectively synthesized. researchgate.net For example, bundle-like nanorods have been synthesized by treating an antimony precursor solution at 140°C. nih.gov

Chemical Vapor Deposition (CVD) : this compound's volatility allows it to be used in CVD processes. sigmaaldrich.com The precursor is vaporized and transported into a reaction chamber where it thermally decomposes on a heated substrate, forming a thin film or discrete nanostructures of antimony oxide or elemental antimony. nih.gov

The ability to control the morphology of these nanostructures is critical, as their properties are shape-dependent. For instance, antimony-based nanostructures are explored for use in energy storage systems like lithium-ion batteries and supercapacitors, where their high surface area and structural integrity can improve performance. sigmaaldrich.com

Catalytic Applications of Antimony Iii Isopropoxide

Catalysis in Polymerization Reactions

Antimony compounds, including the isopropoxide, are recognized for their catalytic role in the synthesis of polyesters and other polymers. ontosight.aiwikipedia.org

Mechanism of Catalytic Action

In polyester (B1180765) synthesis, such as that of polyethylene (B3416737) terephthalate (B1205515) (PET), the catalytic action of antimony compounds is crucial for achieving high molecular weight polymers. google.comresearchgate.net The generally accepted mechanism involves the coordination of the antimony center to the carbonyl oxygen of the ester group. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a hydroxyl group.

Theoretical studies on model systems using antimony alkoxides suggest that the reaction proceeds through a four-centered transition state. researchgate.net In this transition state, the metal center of the alkoxide coordinates to the carbonyl oxygen of the ester, while an alkoxy group from the catalyst attacks the carbonyl carbon of the ester. researchgate.net This mechanism is considered the most plausible for the polycondensation catalysis by antimony alkoxides. researchgate.net

The effectiveness of antimony catalysts can be influenced by the ligands attached to the antimony center. For instance, studies on antimony catalysts with hydroxyethoxy ligands in polyester polymerization have shown that the number of these ligands affects the catalytic activity. researchgate.net

Performance in Specific Polymerization Systems

Antimony(III) isopropoxide and related antimony compounds have been investigated as catalysts in various polymerization systems.

Poly(ethylene terephthalate) (PET) Synthesis: Antimony compounds are widely used in the industrial production of PET. google.comresearchgate.net However, challenges such as the formation of insoluble antimony complexes that can affect fiber spinning processes have been noted. google.com Research has also explored the use of antimony(III) oxide, a related compound, in both the synthesis and depolymerization of PET. researchgate.net

Poly(ethylene furanoate) (PEF) Synthesis: In the synthesis of the bio-based polyester PEF, various catalysts, including antimony(III) oxide, have been studied. mdpi.comnih.govnejibkasmi.comresearchgate.net The performance of these catalysts is typically evaluated by monitoring the increase in intrinsic viscosity and molecular weight of the polymer during solid-state polymerization (SSP). mdpi.comnih.govnejibkasmi.comresearchgate.net In one study, the intrinsic viscosity of PEF synthesized using antimony(III) oxide increased from 0.33 dL/g to 0.51 dL/g after 5 hours of SSP at 205°C. mdpi.comnejibkasmi.com

Poly(ethylene vanillate) (PEV) Synthesis: The synthesis of PEV, another bio-based polyester, has been carried out using catalysts such as antimony trioxide. mdpi.com One study reported the synthesis of PEV with an average molecular weight of 5390 g/mol using an antimony trioxide catalyst. mdpi.com

Ring-Opening Polymerization (ROP): Antimony compounds have been used as catalysts in the ring-opening polymerization of lactones and other cyclic monomers. wikipedia.org For instance, antimony(III) oxide has been used as a catalyst for the ROP of the cyclic dimer of poly(trimethylene terephthalate). researchgate.net In the ROP of L-lactide, antimony(III) acetate (B1210297) has been studied, showing a lower degree of racemization compared to some other metal catalysts. rsc.org

Polyester-Polyurethane Polymers: Antimony triisopropoxide has been utilized as a catalyst in the production of rigid polyester-polyurethane foams. google.com

The following table summarizes the performance of antimony-based catalysts in selected polymerization systems based on available research data.

| Polymerization System | Catalyst | Monomers | Reaction Conditions | Resulting Polymer Properties | Reference(s) |

|---|---|---|---|---|---|

| Poly(ethylene furanoate) (PEF) | Antimony(III) oxide | 2,5-dimethylfuran-dicarboxylate, Ethylene (B1197577) glycol | SSP at 190-205°C for 1-5 h | Intrinsic viscosity increased to 0.51 dL/g (at 205°C, 5h) | mdpi.comnejibkasmi.com |

| Poly(trimethylene terephthalate) (PTT) | Antimony(III) oxide | Cyclic dimer of PTT | 265°C, 1 h | Weight-average molecular weight of 32,000 g/mol, 82% conversion (with 1 mol% catalyst) | researchgate.net |

| Poly(L-lactide) (PLLA) | Antimony(III) acetate | L-lactide | - | Produced amorphous oligomers | rsc.org |

| Polyester-Polyurethane Foam | Antimony triisopropoxide | Polyester polyol, Toluene diisocyanate | - | Rigid foam | google.com |

Potential in Other Organic Transformations

Beyond polymerization, this compound demonstrates catalytic potential in other organic reactions, primarily due to its Lewis acidic nature. lookchem.comvulcanchem.com

Esterification and Transesterification: The compound is known to catalyze esterification and transesterification reactions. lookchem.com This catalytic activity is valuable in the synthesis of various esters and in processes like biodiesel production. vulcanchem.commdpi.com Lewis acids like this compound can activate the carbonyl group of carboxylic acids or esters, facilitating nucleophilic attack by an alcohol. mdpi.com

Synthesis of Fine Chemicals: Its catalytic properties are also applied in the synthesis of fine chemicals and pharmaceuticals. lookchem.com

The versatility of this compound as a catalyst continues to be an area of interest for researchers in both polymer chemistry and organic synthesis.

Theoretical and Computational Investigations of Antimony Iii Isopropoxide

Density Functional Theory (DFT) Studies on Molecular Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine molecular geometries, bond characteristics, and reactivity descriptors for compounds like antimony(III) isopropoxide.